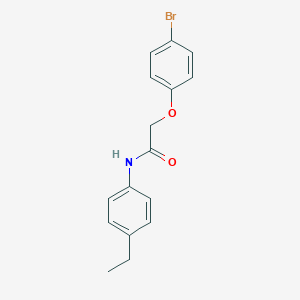
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide, also known as BPEA, is a chemical compound that belongs to the class of amides. It has gained significant attention in scientific research due to its potential applications in the field of medicine. BPEA is known to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. This compound has also been found to inhibit the activity of COX-2, an enzyme that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. This compound has also been found to inhibit the growth of cancer cells and promote apoptosis. Moreover, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological effects. However, this compound also has some limitations. It is not very water-soluble, which makes it difficult to administer in vivo. Moreover, this compound has not been extensively studied for its toxicity and safety profiles.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide. One of the main areas of interest is the development of this compound-based drugs for the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer. Moreover, the mechanism of action of this compound needs to be further elucidated to understand its full potential. Additionally, more studies need to be conducted to assess the safety and toxicity profiles of this compound.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound exhibits various biochemical and physiological effects that make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide involves the reaction of 4-bromophenol and 4-ethylphenylamine with acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The product is then purified using techniques such as recrystallization or chromatography. The yield of this compound obtained through this method is around 70-80%.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. This compound has also shown promising results in the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer.
Eigenschaften
Molekularformel |
C16H16BrNO2 |
|---|---|
Molekulargewicht |
334.21 g/mol |
IUPAC-Name |
2-(4-bromophenoxy)-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C16H16BrNO2/c1-2-12-3-7-14(8-4-12)18-16(19)11-20-15-9-5-13(17)6-10-15/h3-10H,2,11H2,1H3,(H,18,19) |
InChI-Schlüssel |
SAOYZMLPMIOSQR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251740.png)
![2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251743.png)
![N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251746.png)
![Ethyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251747.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide](/img/structure/B251749.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B251751.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251754.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B251755.png)
![N-{[(9,10-dioxo-9,10-dihydroanthracen-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B251756.png)
![2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251764.png)
![N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251766.png)

![Dimethyl 5-[(3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B251772.png)
![Ethyl 4-cyano-5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B251773.png)
